2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester

Description

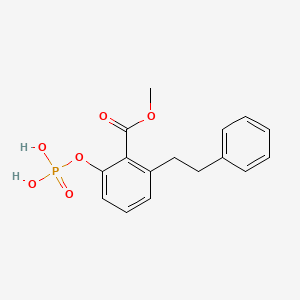

Chemical Identity: 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester (CAS: 1171921-37-1) is a benzoic acid derivative featuring a phenethyl group at position 2, a phosphonooxy group at position 6, and a methyl ester at the carboxylic acid moiety. Its potassium salt (CAS: 1215458-81-3; molecular formula: C₁₆H₁₇KO₆P; molecular weight: 375.37) is a high-purity (≥97%) intermediate used in pharmaceutical manufacturing .

Its synthetic utility lies in its role as a precursor for active pharmaceutical ingredients (APIs), particularly in oncology and inflammation-related therapies .

Properties

IUPAC Name |

methyl 2-(2-phenylethyl)-6-phosphonooxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O6P/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20/h2-9H,10-11H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENFLOJIKJGGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OP(=O)(O)O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225754 | |

| Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171921-37-1 | |

| Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171921-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester typically involves the esterification of benzoic acid derivatives followed by the introduction of the phosphonooxy group. One common method includes the use of methyl benzoate as a starting material, which undergoes a series of reactions to introduce the phenethyl and phosphonooxy groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the phosphonooxy group.

Reduction: Reduction reactions can modify the ester and phenethyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other functional groups .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The phosphonooxy group can act as a phosphate mimic, interacting with enzymes and proteins involved in phosphorylation processes. This interaction can modulate the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid Esters

Examples : Methyl caffeate (MC), Phenylethyl caffeate (PEC), and derivatives (PEMC, PEDMC).

- Functional Groups: Caffeic acid esters feature a catechol moiety (dihydroxyphenyl group) instead of a phosphonooxy group.

- Biological Activity: PEC and its derivatives inhibit azoxymethane (AOM)-induced ornithine decarboxylase (ODC) and tyrosine protein kinase (TPK) activities in colon carcinogenesis models, with PEDMC showing 81% suppression of aberrant crypt foci (ACF) . Unlike 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester, caffeic acid esters exhibit dose-dependent suppression of lipoxygenase metabolites (e.g., HETEs) in vitro .

Key Difference: The phosphonooxy group in this compound may confer distinct pharmacokinetic properties, such as improved stability or altered enzyme interaction compared to the catechol-based caffeic acid esters.

Other Benzoic Acid Esters

a) 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester (CAS: 1171924-73-4)

- Structure : A methoxy group at position 2 and a phenylhexenyl chain at position 4.

- Comparison: The absence of a phosphonooxy group limits its ionic interactions, making it less suitable for targeting phosphorylated enzymes or receptors.

b) 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester (CAS: 1171923-66-2)

- Structure : A naphthylmethoxymethyl substituent at position 6.

- Comparison: The bulky naphthyl group may hinder membrane permeability compared to the smaller phosphonooxy group.

c) Methyl 2-methoxy-6-pentadecylbenzoate (CAS: 65446-29-9)

- Structure : A long-chain pentadecyl group at position 6.

- Applications: Potential use in cosmetics or supplements due to lipid-like properties .

- Comparison: The hydrophobic pentadecyl chain contrasts with the hydrophilic phosphonooxy group, suggesting divergent applications in drug design.

Phosphorus-Containing Derivatives

Example: this compound Potassium Salt (CAS: 1215458-81-3)

- Advantages: The potassium salt enhances aqueous solubility, critical for intravenous formulations. Its molecular weight (375.37) and ionic nature differentiate it from neutral esters like MC or PEC .

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationship (SAR): The phosphonooxy group’s role in enzyme inhibition (e.g., kinases or phosphatases) remains unexplored but is hypothesized to mimic phosphorylated substrates .

- Pharmacokinetics: Comparative studies on bioavailability, metabolism, and toxicity between phosphonooxy derivatives and caffeic acid esters are needed.

- Therapeutic Potential: While caffeic acid esters show antitumor activity, this compound’s potassium salt may offer advantages in targeted drug delivery due to its ionic nature .

Biological Activity

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester (CAS No. [insert CAS number]) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

The chemical structure of this compound includes:

- A phenethyl group which may contribute to its lipophilicity and ability to penetrate biological membranes.

- A phosphonooxy moiety , which mimics phosphate groups in biological systems, suggesting potential interactions with enzymes involved in phosphorylation processes.

- A benzoic acid derivative , enhancing its reactivity and interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The phosphonooxy group can act as a phosphate mimic, potentially modulating the activity of kinases and phosphatases, which are crucial in signaling pathways.

- Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, influencing cellular responses related to growth, differentiation, and apoptosis.

In Vitro Studies

Several studies have explored the biological effects of this compound:

- Cell Proliferation : In assays using MCF7 cells (a breast cancer cell line), the compound demonstrated an increase in cell proliferation, indicating potential estrogenic activity. This was evidenced by competitive binding assays where the compound displaced estradiol from estrogen receptors .

- Cytotoxicity : In toxicity assessments on various cell lines, concentrations above 500 µg/mL resulted in significant cytotoxic effects, highlighting the need for further investigation into safe dosage levels .

- Mechanistic Studies : Research has shown that the compound may inhibit certain phosphatases, leading to altered phosphorylation states within cells. This modulation can significantly affect cellular signaling pathways.

Case Studies

A notable case study involved the administration of this compound in animal models. The study assessed its effects on immune response and inflammation:

- Mice treated with the compound exhibited enhanced lymphocyte proliferation when compared to control groups, suggesting immunomodulatory properties .

| Study Type | Findings | Reference |

|---|---|---|

| Cell Proliferation | Increased proliferation in MCF7 cells | |

| Cytotoxicity | Significant effects at high concentrations | |

| Immune Response | Enhanced lymphocyte proliferation |

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-Phenethyl-6-hydroxy-benzoic acid methyl ester | Lacks phosphonooxy group; primarily hydroxylated |

| 2-Phenethyl-6-phosphonooxy-benzoic acid ethyl ester | Similar structure but with ethyl instead of methyl |

| 2-Phenethyl-6-phosphonooxy-benzoic acid potassium salt | Unique due to phosphonooxy group |

The presence of the phosphonooxy group distinguishes this compound from others, offering unique interactions that may enhance its biological activity and applications in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.